molecular formula C20H19ClF2N4O B2539365 (2-fluorophenyl)(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride CAS No. 1185152-28-6

(2-fluorophenyl)(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride

Cat. No. B2539365
CAS RN: 1185152-28-6
M. Wt: 404.85
InChI Key: XGCDLKBJWNEJKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-fluorophenyl)(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C20H19ClF2N4O and its molecular weight is 404.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Evaluations and Antimicrobial Activities

A significant body of research has focused on the pharmacological properties and antimicrobial activities of compounds structurally related to "(2-fluorophenyl)(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride." For instance, the antimycobacterial activity of fluorinated benzothiazolo imidazole compounds highlights the potential of fluoro-substituted molecules in combating bacterial infections, with specific compounds demonstrating promising anti-microbial properties (Sathe et al., 2011). Similarly, the synthesis and antimicrobial activity of new pyridine derivatives further underscore the relevance of fluorophenyl compounds in developing novel antimicrobial agents, offering a potential pathway for the creation of new drugs to treat resistant strains of bacteria and fungi (Patel et al., 2011).

Material Science and Corrosion Inhibition

Research into the inhibition of corrosion in metallic materials has also benefited from the investigation into fluorophenyl compounds. The study on the inhibitive effect of organic inhibitors on the corrosion of mild steel in an acidic medium showcases how derivatives of fluorophenyl methanone can significantly enhance corrosion resistance, offering valuable insights into protective measures for industrial materials (Singaravelu et al., 2022).

Synthesis and Chemical Analysis

The field of synthetic chemistry has explored the preparation and structural analysis of compounds akin to "this compound," with studies detailing the synthesis and structural exploration of novel bioactive heterocycles. For example, the synthesis, structural exploration, and Hirshfeld surface analysis of novel bioactive heterocycles, such as fluorobenzoxazoles, reveal the complex interplay of molecular structures and their potential bioactive properties (Prasad et al., 2018).

Optical and Luminescent Materials

Moreover, the development of luminescent materials has seen contributions from research on fluorophenyl-based compounds. The synthesis of low-cost emitters with large Stokes' shifts demonstrates how derivatives of 1,3-diarylated imidazo[1,5-a]pyridines, related in structure to the compound , can be utilized to create luminescent materials with significant applications in display technologies and optical sensors (Volpi et al., 2017).

properties

IUPAC Name

(2-fluorophenyl)-[4-[1-(2-fluorophenyl)imidazol-2-yl]piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F2N4O.ClH/c21-16-6-2-1-5-15(16)19(27)24-11-13-25(14-12-24)20-23-9-10-26(20)18-8-4-3-7-17(18)22;/h1-10H,11-14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGCDLKBJWNEJKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CN2C3=CC=CC=C3F)C(=O)C4=CC=CC=C4F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClF2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.